![molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1](/img/structure/B12884484.png)
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Octylamino)butyl)oxazolidin-4-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Octylamino)butyl)oxazolidin-4-one typically involves the reaction of an appropriate oxazolidinone precursor with an octylamine derivative. One common method involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another approach includes the palladium-catalyzed N-arylation of oxazolidinones with aryl bromides .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-(4-(Octylamino)butyl)oxazolidin-4-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Octylamino)butyl)oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing groups, while reduction may yield simpler oxazolidinone derivatives.
Applications De Recherche Scientifique
3-(4-(Octylamino)butyl)oxazolidin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-(Octylamino)butyl)oxazolidin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action ensures high antibiotic efficiency and low susceptibility to resistance mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone under clinical investigation for its antibacterial properties.
Uniqueness
3-(4-(Octylamino)butyl)oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long octyl chain may enhance its interaction with lipid membranes, potentially improving its efficacy in certain applications.
Propriétés
Numéro CAS |
113854-98-1 |
|---|---|
Formule moléculaire |
C15H30N2O2 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3 |
Clé InChI |
BCLRRDQXGJJQAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCCCN1COCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


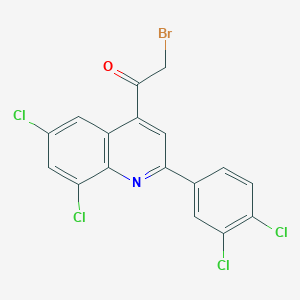
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
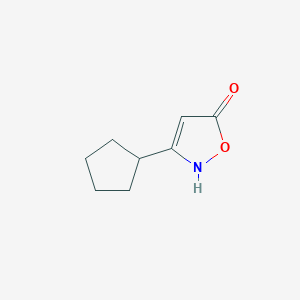
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)
![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)

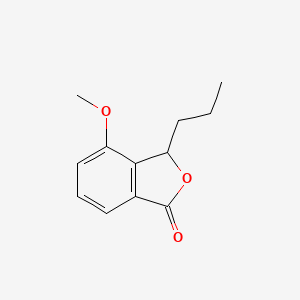
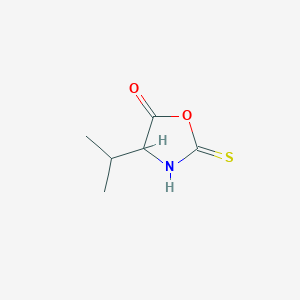
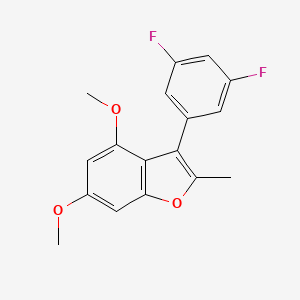
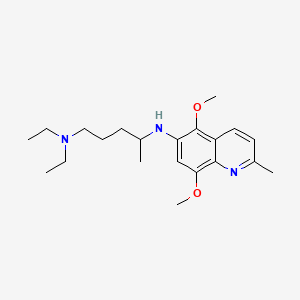
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
